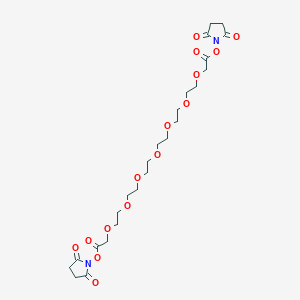

Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

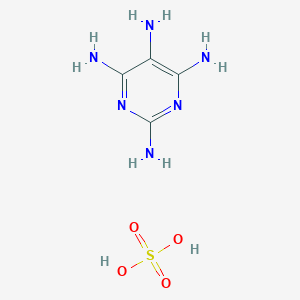

N-Hydroxysuccinimide esters, the foundational components for Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester, are synthesized through a variety of methods, primarily involving the coupling of carboxylic acids with N-Hydroxysuccinimide in the presence of a coupling agent. A notable method for dipeptide synthesis involves using N,O-bis(trimethylsilyl)acetamide/N-Hydroxysuccinimide ester (BSA/NHS) as coupling agents, which can perform under mild conditions without the need for additional acid/base, highlighting the versatility and efficiency of NHS esters in synthesis processes (Huang & Feng, 2016).

Molecular Structure Analysis

The molecular structure of Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester, like other NHS esters, features active ester groups that are highly reactive. This reactivity is a cornerstone of their utility in cross-linking and conjugation reactions. NHS esters possess a unique capability to form stable amide bonds with primary amines, a property that is extensively utilized in bioconjugation chemistry to link various biomolecules to polymers or other carriers.

Chemical Reactions and Properties

Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester participates in numerous chemical reactions, primarily involving the formation of covalent bonds between the NHS ester and nucleophilic groups, such as amines. These reactions are pivotal in the synthesis of complex molecules, including peptides and proteins. The compound's ability to act as a cross-linker under physiological conditions without permeating membranes makes it invaluable for studies involving intact cells or subcellular components (Staros, 1982).

Applications De Recherche Scientifique

Antioxidant Activities and Health Implications

Hydroxycinnamates and their derivatives, which include esters, exhibit potent antioxidant activities. These compounds are abundant in cereals, legumes, oilseeds, fruits, vegetables, and beverages. They demonstrate significant in vitro and in vivo antioxidant activities by scavenging various radicals and acting as reducing agents. Ferulic acid and its derivatives, along with caffeic acid and its derivatives, are noted for their high antioxidant activity. The structural effects on the potency of these compounds are significant, with implications for reducing disease risk and promoting health (Shahidi & Chandrasekara, 2010).

Biotechnological Applications

Esters derived from lactic acid, such as lactate ester, are produced via biotechnological routes from biomass. These compounds have potential applications in synthesizing biodegradable polymers, serving as feedstock for green chemistry. This highlights the role of esters in sustainable chemical production and their contribution to the development of environmentally friendly materials (Gao, Ma, & Xu, 2011).

Environmental Science and Polymer Degradation

Research into the degradation of polymers by esters of H-phosphonic and phosphoric acids shows promising pathways for addressing polymer waste. These esters effectively degrade polyurethanes, polycarbonates, and polyamides, leading to the production of compounds with potential fire retardant properties. This work emphasizes the importance of developing sustainable methods for managing polymer waste and the potential reuse of degradation products in new materials production (Mitova et al., 2013).

Therapeutic Research and Potential Health Benefits

Caffeic acid and its derivatives, including esters, have been studied for their therapeutic promises, especially in obesity management. The anti-obesity property of chlorogenic acid, an ester of caffeic acid, is highlighted, showing its potential as an antioxidant, anti-hypertensive, anti-inflammatory, and anti-obesity agent. These findings point towards the therapeutic applications of esters in managing health conditions related to oxidative stress and metabolic disorders (Kumar et al., 2019).

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O15/c27-19-1-2-20(28)25(19)40-23(31)17-38-15-13-36-11-9-34-7-5-33-6-8-35-10-12-37-14-16-39-18-24(32)41-26-21(29)3-4-22(26)30/h1-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTBMPFLQYQNDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCOCC(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N2O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444229 |

Source

|

| Record name | Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester | |

CAS RN |

211746-85-9 |

Source

|

| Record name | Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B29844.png)

![4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B29848.png)

![2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester](/img/structure/B29857.png)